1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea;dihydrochloride

Description

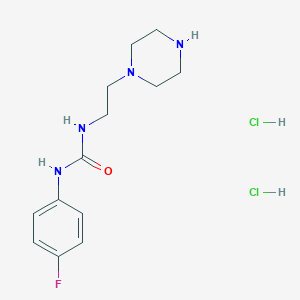

1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(2-piperazin-1-ylethyl)urea;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN4O.2ClH/c14-11-1-3-12(4-2-11)17-13(19)16-7-10-18-8-5-15-6-9-18;;/h1-4,15H,5-10H2,(H2,16,17,19);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEFZBIPHWQRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)NC2=CC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Coupling Strategy

The primary synthetic route involves sequential isocyanate formation and urea coupling.

Step 1: Synthesis of 4-Fluorophenyl Isocyanate

4-Fluoroaniline reacts with phosgene or phosgene equivalents (e.g., 1,1'-carbonyldiimidazole) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. The reaction typically completes within 2–4 hours, yielding 4-fluorophenyl isocyanate as a reactive intermediate.

Step 2: Urea Formation with 2-(Piperazin-1-yl)ethanamine

The isocyanate intermediate is coupled with 2-(piperazin-1-yl)ethanamine in the presence of a base (e.g., triethylamine) to scavenge HCl generated during the reaction. Solvents such as acetonitrile or THF are employed at 50–100°C for 10–24 hours, achieving yields of 65–78% after chromatographic purification.

One-Pot Industrial Synthesis

Scalable methods utilize continuous flow reactors to enhance efficiency. A mixture of 4-fluoroaniline and triphosgene in THF undergoes continuous flow at 40°C, followed by in-line coupling with 2-(piperazin-1-yl)ethanamine. This approach reduces intermediate isolation steps and achieves a 70% overall yield.

Critical Reaction Parameters

Solvent and Temperature Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | THF > Acetonitrile | Higher polarity improves urea coupling efficiency |

| Temperature | 50–80°C | Prevents decomposition of the piperazine moiety |

| Reaction Time | 12–18 hours | Ensures complete conversion of intermediates |

Elevated temperatures (>80°C) risk piperazine ring degradation, while shorter reaction times (<10 hours) lead to incomplete coupling.

Stoichiometric Considerations

A 1.1:1 molar ratio of 4-fluorophenyl isocyanate to 2-(piperazin-1-yl)ethanamine minimizes side products. Excess isocyanate triggers oligomerization, reducing yields by 15–20%.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with hydrogen chloride gas in ethyl acetate at 0–5°C, yielding the dihydrochloride salt. Saturation is monitored via pH titration until a stable pH of 2–3 is achieved. The precipitate is filtered and washed with cold diethyl ether, achieving >95% purity.

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with dihydrochloride formation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 minutes, confirming >99% purity.

Industrial-Scale Challenges and Solutions

Byproduct Management

Oligourea formation is mitigated by controlled addition rates and inert atmosphere conditions. On-line IR spectroscopy monitors isocyanate consumption, enabling real-time adjustments.

Waste Stream Reduction

Phosgene alternatives like triphosgene reduce hazardous waste by 40%. Solvent recovery systems achieve 85% THF reuse, aligning with green chemistry principles.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 2 hours with comparable yields (68–72%). This method is preferred for high-throughput screening.

Enzymatic Coupling

Preliminary studies using Candida antarctica lipase B in ionic liquids show promise for urea bond formation, though yields remain suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea; dihydrochloride has been explored for its potential therapeutic effects, particularly in neuropharmacology. Its structure allows it to interact with neurotransmitter receptors, which may lead to modulation of their activity. This property makes it a candidate for the development of new drugs targeting neurological disorders.

Anticancer Activity

Research has indicated that compounds structurally related to 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea can exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of diarylurea have shown promising results in inhibiting cell growth in melanoma and renal cancer cell lines . The presence of the fluorine atom enhances metabolic stability and binding affinity, potentially increasing the efficacy of these compounds against cancer cells.

Biological Studies

The compound is being investigated as a ligand in receptor studies, particularly in understanding the interactions between small molecules and biological targets. The piperazine moiety is known for its ability to form hydrogen bonds, which can enhance binding affinity to receptors involved in various physiological processes.

Material Science

In addition to its biological applications, 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea; dihydrochloride is utilized in the development of new materials. Its unique chemical properties allow it to serve as a scaffold for synthesizing novel polymers and other materials with specific functionalities .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea; dihydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-piperazin-1-ylethyl)urea | Chlorine instead of Fluorine | Lower metabolic stability |

| 1-(4-Methylphenyl)-3-(2-piperazin-1-ylethyl)urea | Methyl group instead of Fluorine | Different electronic properties |

The presence of the fluorine atom in 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea enhances its biological activity and stability compared to its chlorinated or methylated counterparts .

Case Studies

Several studies have documented the applications of this compound:

- Antiproliferative Activity : A series of urea derivatives were synthesized and tested against NCI-60 human cancer cell lines, revealing that certain derivatives exhibited significant growth inhibition, highlighting the potential therapeutic applications of urea-based compounds .

- Neuropharmacological Studies : Investigations into the interaction of piperazine derivatives with neurotransmitter receptors have shown that modifications to the piperazine ring can significantly affect receptor binding and activity, suggesting pathways for drug development targeting neurological conditions .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(2-piperazin-1-ylethyl)urea: Similar structure but with a chlorine atom instead of fluorine.

1-(4-Methylphenyl)-3-(2-piperazin-1-ylethyl)urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development and other applications.

Biological Activity

1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea; dihydrochloride is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This compound features a unique structure, incorporating a fluorophenyl group , a piperazine ring , and a urea linkage , which contribute to its diverse applications in medicinal chemistry and biological studies.

Chemical Structure

The chemical structure of 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. The piperazine ring is known for its ability to interact with several receptor types, including serotonin and dopamine receptors, which play crucial roles in neuropharmacology. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that 1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea exhibits significant pharmacological properties, including:

- Antidepressant-like effects: Studies suggest that compounds with similar structures have shown efficacy in models of depression, likely due to their action on serotonin receptors.

- Anti-obesity properties: A related study identified a piperazine urea derivative as a selective melanocortin receptor partial agonist, demonstrating potential for weight management without undesired side effects like erectile dysfunction .

- Urease inhibition: Some derivatives have been evaluated for urease inhibition, which is relevant in treating conditions like urease-related infections .

Case Studies and Research Findings

- Melanocortin Receptor Agonism:

-

Cytotoxicity Profiles:

- In vitro assays using NIH-3T3 cell lines assessed the cytotoxicity of related compounds. Results indicated that while some derivatives exhibited low cytotoxicity (IC50 values above 50 µM), others demonstrated promising urease inhibition activities with IC50 values significantly lower than standard references .

-

Comparative Analysis:

- Comparative studies with structurally similar compounds (e.g., 1-(4-Chlorophenyl)-3-(2-piperazin-1-ylethyl)urea) revealed that the fluorine substitution enhances biological activity, particularly in receptor binding affinity and selectivity .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-(2-piperazin-1-ylethyl)urea dihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis of this compound likely involves a multi-step process, including urea bond formation and subsequent hydrochlorination. A plausible route is:

Coupling Reaction : React 4-fluorophenyl isocyanate with 2-(piperazin-1-yl)ethylamine under anhydrous conditions to form the urea backbone.

Salt Formation : Treat the free base with hydrochloric acid to yield the dihydrochloride salt.

Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, methanol/dichloromethane gradient) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : Confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for piperazine CH₂ groups) and salt formation (absence of free amine signals).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₃H₁₈Cl₂FN₅O).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for analogous urea derivatives .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin or dopamine receptors). Parameterize the piperazine moiety for flexible docking.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the urea group and receptor residues (e.g., Asp113 in 5-HT₂A).

- QSAR Studies : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on binding affinity using Hammett constants .

Q. How can contradictory data in pharmacological assays (e.g., IC₅₀ variability) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Mitigate via:

- Dose-Response Curves : Repeat assays across 3–4 log units (e.g., 1 nM–100 µM) with internal controls (e.g., reference inhibitors).

- Selectivity Profiling : Screen against related receptors/enzymes (e.g., kinases, GPCRs) using radioligand binding or TR-FRET.

- Metabolite Analysis : Use LC-MS to rule out degradation products interfering with assays .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations.

- Salt Screening : Explore alternative salts (e.g., citrate, maleate) if dihydrochloride exhibits poor solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance membrane permeability.

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with plasma sampling at 0.5, 1, 2, 4, 8, and 24 h. Calculate AUC and Cₘₐₓ using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.